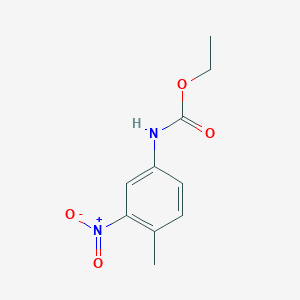

N-Ethoxycarbonyl-3-nitro-p-toluidine

Beschreibung

Contextual Significance in Synthetic Organic Chemistry

The significance of N-Ethoxycarbonyl-3-nitro-p-toluidine in synthetic organic chemistry stems from its role as a versatile intermediate. Its molecular architecture, featuring both an electron-withdrawing nitro group and a protected amine, allows for a range of chemical transformations.

The most common synthesis route involves a two-step process starting from p-toluidine (B81030). First, p-toluidine is subjected to nitration using a mixture of nitric and sulfuric acids to introduce the nitro group, yielding 3-nitro-p-toluidine. google.com The amino group is subsequently protected by reaction with a reagent like ethyl chloroformate in a process known as ethoxycarbonylation. The presence of the ethoxycarbonyl group serves as a protecting group for the amine, allowing for selective reactions at other parts of the molecule.

The compound's utility is demonstrated in its subsequent reactions:

Reduction: The nitro group is readily reduced to an amino group (NH2) using standard reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. This transformation yields N-Ethoxycarbonyl-3-amino-p-toluidine, a key precursor for more complex molecules.

Substitution: The ethoxycarbonyl group can be removed or substituted under appropriate basic conditions, deprotecting the amine for further functionalization.

These reactions highlight its utility in building more complex molecular scaffolds, making it a valuable building block for synthesizing a variety of organic compounds.

Interdisciplinary Relevance Across Chemical Sciences

The application of this compound extends beyond traditional organic synthesis into several related scientific fields. Its structural motifs are found in molecules of interest in medicinal chemistry and materials science.

Medicinal Chemistry: Nitroaromatic compounds are a significant class of molecules in drug discovery and development. mdpi.com The nitro group can act as a bioisostere or be metabolically reduced to reactive species that can exhibit therapeutic effects. Consequently, this compound is investigated for its potential use in pharmaceutical research as a precursor to bioactive molecules.

Materials Science: The toluidine backbone is a component of many dyes and pigments. wikipedia.org The specific substitutions on the this compound ring system can be tailored to create new colorants and functional materials. Its derivatives are utilized in the production of various industrial chemicals, including dyes.

Biochemical Research: In laboratory settings, it can serve as a reagent in various biochemical assays and studies, where its specific chemical reactivity is exploited.

Overview of Research Trajectories for the Compound

Current and emerging research involving this compound focuses on improving its synthesis and expanding its applications. A significant trend is the development of more efficient and environmentally friendly synthetic methodologies.

| Synthesis Method | Key Features | Yield |

| Stepwise Nitration/Ethoxycarbonylation | Traditional method, high regioselectivity. | High |

| Microwave-Assisted Synthesis | Accelerates the ethoxycarbonylation step significantly. | ~82% |

| Solvent-Free Mechanochemical Approach | Uses ball milling, minimizing environmental impact (Green Chemistry). | ~76% |

Note: Data compiled from research findings.

These "green chemistry" approaches, such as microwave-assisted and solvent-free syntheses, aim to reduce reaction times, energy consumption, and the generation of hazardous waste compared to traditional methods. The exploration of catalytic methods is another active area, seeking to improve efficiency and reduce the need for stoichiometric reagents. Future research is expected to continue focusing on sustainable synthesis and the exploration of this compound as a key building block for novel pharmaceuticals, advanced materials, and specialized industrial chemicals.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEVLTABICCPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408366 | |

| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-53-6 | |

| Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for N Ethoxycarbonyl 3 Nitro P Toluidine

Established Synthetic Routes

The synthesis of N-Ethoxycarbonyl-3-nitro-p-toluidine is most effectively achieved through a structured, multi-step process. This approach allows for precise control over the introduction of functional groups and minimizes the formation of unwanted by-products.

The most common and reliable strategy involves a two-stage synthesis. The first stage focuses on the regioselective nitration of a p-toluidine (B81030) derivative to create 3-nitro-p-toluidine. This intermediate is then subjected to an N-ethoxycarbonylation reaction to yield the final product. This stepwise method is favored because it addresses the challenges of controlling selectivity during the nitration of an activated aromatic ring.

Direct nitration of p-toluidine can be problematic, often leading to oxidation and a mixture of isomers. To achieve the desired regioselectivity for 3-nitro-p-toluidine, a common industrial and laboratory practice is to first protect the highly activating amino group via acylation, typically forming N-acetyl-p-toluidine. This acetamido group is still an ortho, para-director, but its steric bulk and moderated activating strength guide the incoming nitro group to the desired position ortho to the methyl group and meta to the original amino group. Following nitration, the acetyl group is hydrolyzed to yield 3-nitro-p-toluidine.

Stepwise Nitration and Subsequent Ethoxycarbonylation Protocols

Regioselective Nitration of p-Toluidine to 3-Nitro-p-toluidine

Optimization of Acidic Nitration Conditions (e.g., HNO₃/H₂SO₄ ratio, temperature)

The conditions for the nitration of the protected p-toluidine derivative are critical for maximizing the yield of the desired 3-nitro isomer. Research and patented processes have established that using a mixture of nitric acid and moderately concentrated sulfuric acid provides the best results.

Key optimization parameters include:

Sulfuric Acid Concentration: Using sulfuric acid in a concentration range of 40% to 78% is crucial. Concentrations above 78% have been shown to significantly increase the formation of the undesired ortho-isomer. Optimal processes often start with a sulfuric acid concentration of around 79-80%.

Temperature: The reaction temperature must be carefully controlled, typically maintained between 15°C and 30°C. A more specific range of 18°C to 25°C is often cited for optimal performance.

Reagent Ratio: Approximately 1 to 2 molar equivalents of nitric acid are used relative to the N-acetyl-p-toluidine substrate.

| Parameter | Optimal Range | Reference |

|---|---|---|

| H₂SO₄ Concentration | 40% - 78% | |

| Temperature | 15°C - 30°C | |

| HNO₃ Ratio (molal) | 1 - 2 equivalents | |

| Yield (post-hydrolysis) | 77% - 81% |

Strategies for Minimizing Di-nitration and Other By-products

The primary challenge in the nitration of N-acetyl-p-toluidine is preventing the formation of the 2-nitro isomer (4-acetylamino-2-nitrotoluene).

Control of Acidity: The most effective strategy for minimizing this by-product is the careful control of the sulfuric acid concentration. It has been discovered that using dilute sulfuric acid (less than 78%) allows the reaction to proceed smoothly toward the production of the 3-nitro isomer, substantially free of the ortho isomer. In contrast, using concentrated sulfuric acid is known to generate considerable quantities of the ortho by-product, necessitating complex and costly separation procedures.

Temperature Management: Maintaining the reaction temperature below 30°C helps to suppress side reactions, including di-nitration and oxidation, which can lead to the formation of decomposition products.

Controlled Addition: A gradual addition of the nitrating agent or the substrate solution ensures that localized excesses of reagents are avoided, which helps maintain temperature control and minimizes side reactions.

Once 3-nitro-p-toluidine is obtained and purified, the final step is the introduction of the ethoxycarbonyl group onto the nitrogen atom. This reaction is a standard N-acylation.

N-Ethoxycarbonylation of 3-Nitro-p-toluidine

Selection of Ethoxycarbonylating Reagents (e.g., Ethyl Chloroformate)

The most common and efficient reagent for this transformation is ethyl chloroformate (ClCO₂C₂H₅). The reaction involves the nucleophilic attack of the amino group of 3-nitro-p-toluidine on the carbonyl carbon of ethyl chloroformate. This is followed by the elimination of hydrochloric acid, which is neutralized by a base present in the reaction mixture.

Typical reaction conditions are as follows:

Reagent: Ethyl chloroformate is used, often in a slight excess (e.g., 1.1 equivalents).

Base: A non-nucleophilic base, such as pyridine (B92270), is added to scavenge the HCl by-product.

Solvent: Anhydrous solvents like dichloromethane (B109758) are commonly used.

Temperature: The reaction generally proceeds smoothly at room temperature.

This ethoxycarbonylation step is typically high-yielding, with reported yields in the range of 78–85%.

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Substrate | 3-Nitro-p-toluidine | |

| Reagent | Ethyl Chloroformate | |

| Base | Pyridine | |

| Solvent | Anhydrous Dichloromethane | |

| Temperature | Room Temperature | |

| Reported Yield | 78% - 85% |

Reaction Mechanism Analysis (e.g., Nucleophilic Attack, HCl Elimination)

The formation of this compound from 3-nitro-p-toluidine and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. This multi-step process is a cornerstone reaction in organic synthesis for the formation of carbamates.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amino group of 3-nitro-p-toluidine acting as a nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of ethyl chloroformate. This step results in the formation of a transient, unstable tetrahedral intermediate.

Collapse of the Intermediate and Elimination: The tetrahedral intermediate is short-lived and rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

Deprotonation (HCl Elimination): The product at this stage is a protonated carbamate (B1207046), which carries a positive charge on the nitrogen atom. The base present in the reaction mixture (e.g., pyridine) then abstracts this proton. Simultaneously, the eliminated chloride ion associates with the protonated base, forming a salt (e.g., pyridinium (B92312) hydrochloride). This final deprotonation step is irreversible and yields the stable, neutral this compound product.

One-Pot Synthetic Approaches

Integrated Nitration and Ethoxycarbonylation via Mixed Anhydride (B1165640) Intermediates

While a stepwise approach involving nitration followed by ethoxycarbonylation is common, one-pot strategies are explored to streamline the synthesis. One such advanced method involves the use of mixed anhydride intermediates. In this hypothetical approach, a mixed anhydride could serve as an activated species to facilitate the acylation of the amine.

The generation of mixed anhydrides from carboxylic acids is a known method for creating activated derivatives that can readily react with nucleophiles like amines. mdpi.com In the context of this compound synthesis, a one-pot procedure could theoretically integrate the nitration and subsequent N-acylation. However, the direct, documented application of a mixed anhydride intermediate for the simultaneous nitration and ethoxycarbonylation of p-toluidine is a complex process that requires careful control of reagents and conditions to avoid side reactions. Oxidative fragmentation of certain precursors can produce mixed anhydrides, which are then used in situ for acylation. mdpi.com

Comparative Analysis of Yields and Purification Efficiency

A comparative analysis highlights the trade-offs between traditional stepwise synthesis and more streamlined one-pot approaches. The efficiency of each method is evaluated based on chemical yield and the ease of purification.

| Synthesis Method | Description | Potential Advantages | Potential Disadvantages | Typical Yield Range |

| Stepwise Synthesis | Separate nitration and ethoxycarbonylation steps with isolation of the intermediate. | High control over each step, potentially leading to a purer final product. | Time-consuming, requires more solvent and energy, potential for material loss during intermediate isolation. | 75-90% (overall) |

| One-Pot Synthesis | Multiple reaction steps (e.g., nitration and acylation) are performed sequentially in the same vessel. | Reduced reaction time, less solvent waste, higher process efficiency. | Potential for side reactions, requires careful optimization of conditions, purification can be more complex. | Highly variable; depends on specific protocol optimization. |

Purification efficiency in stepwise synthesis is often higher for the final product, as impurities from the first step can be removed during the isolation of the intermediate. In one-pot synthesis, all byproducts and unreacted reagents from every step remain in the final reaction mixture, which can complicate the purification process.

Emerging and Optimized Synthesis Methodologies

To address the demand for greener, faster, and more efficient chemical processes, modern synthetic methodologies are being explored for the preparation of this compound.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govresearchgate.net This technique utilizes microwave energy to provide rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. researchgate.net

The key benefits of applying microwave irradiation to the synthesis of this compound would include:

Accelerated Reaction Rates: The reaction time for the ethoxycarbonylation step could be reduced from several hours to mere minutes. nih.gov

Improved Yields: Rapid heating can minimize the formation of side products, often resulting in higher isolated yields of the desired compound. researchgate.net

Enhanced Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods that rely on bulk heat transfer.

The table below provides a general comparison between conventional heating and microwave-assisted methods for reactions of this type.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes nih.gov |

| Heating Method | External heat source (oil bath, heating mantle) | Direct dielectric heating via microwave irradiation |

| Temperature Control | Slower response, potential for thermal gradients | Rapid response, uniform heating |

| Yield | Often moderate to good | Often good to excellent researchgate.net |

| Side Products | Can be significant due to prolonged reaction times | Often reduced due to shorter reaction times |

The application of microwave synthesis offers a promising route for the optimized and environmentally benign production of this compound.

Solvent-Free Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a compelling green alternative to traditional solvent-based syntheses. By grinding solid reactants together, often in the absence of a solvent, mechanochemical methods can reduce waste and minimize the environmental impact of chemical processes.

The mechanochemical synthesis of this compound aligns with several key principles of green chemistry. The elimination of solvents, which are often hazardous and contribute significantly to chemical waste, is a primary advantage. This approach also frequently leads to higher energy efficiency, as the mechanical energy is directly transferred to the reactants. The reduction in by-products and the simplification of purification procedures further contribute to a smaller environmental footprint.

In the solid state, the reaction between 3-nitro-p-toluidine and a solid or liquid ethoxycarbonylating agent proceeds through the formation of intimate contact points between the reactant particles. The mechanical energy from grinding or milling facilitates the breaking and forming of chemical bonds. The mechanism likely involves the formation of a eutectic mixture or a transient liquid phase at the points of contact, which enhances molecular mobility and allows the reaction to proceed. The presence of a solid base, such as potassium carbonate, is often crucial to neutralize the acidic by-products and drive the reaction to completion.

Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has gained significant traction in the chemical industry due to its inherent safety advantages, particularly for highly exothermic reactions such as nitration. In a continuous-flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

The nitration of a protected p-toluidine derivative is a critical step in one of the synthetic routes to this compound. Nitration reactions are notoriously exothermic and can pose significant safety risks in large-scale batch reactors due to the potential for thermal runaway. Continuous-flow reactors, with their high surface-area-to-volume ratio, allow for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of overheating.

The small reactor volume in continuous-flow systems also means that only a small amount of hazardous material is present at any given time, significantly reducing the consequences of any potential incident. This enhanced level of safety and control makes continuous-flow synthesis a highly attractive methodology for the industrial production of nitrated compounds.

Advantages for Large-Scale Production

The industrial-scale synthesis of this compound has seen significant advancements, with a focus on continuous-flow processes to enhance safety, efficiency, and scalability. A patented continuous-flow system showcases the move away from traditional batch reactors for nitration, a notoriously exothermic and potentially hazardous reaction. researchgate.net

In this industrial method, p-toluidine is dissolved in sulfuric acid and continuously fed into a reactor where it meets a pre-cooled nitrating mixture of nitric and sulfuric acids. The reaction temperature is meticulously controlled below 10°C by passing the mixture through a heat exchanger, which is crucial for minimizing thermal degradation and the formation of unwanted by-products. This approach offers superior heat and mass transfer compared to batch processes, leading to a safer and more consistent production environment.

Following the nitration step, the process continues to the ethoxycarbonylation stage, which can be conducted in a plug-flow reactor. The use of immobilized lipase (B570770) catalysts in this step allows for solvent-free conditions, significantly reducing waste and environmental impact. This continuous process can achieve a high throughput, reportedly around 500 kg/hour , with a final product purity of 94–96%.

The primary advantages of such a continuous-flow system for large-scale production include:

Enhanced Safety: Better control over reaction temperature, minimizing the risk of thermal runaway. researchgate.net

Increased Efficiency: Higher throughput and reduced downtime compared to batch processing.

Improved Consistency: Uniform reaction conditions lead to a more consistent product quality.

Reduced Waste: Solvent-free steps and efficient reactions contribute to a greener manufacturing process.

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of this compound, catalytic methods are employed to enhance both the ethoxycarbonylation and nitration steps.

Investigation of Heterogeneous and Homogeneous Catalysts

Homogeneous Catalysis: For the ethoxycarbonylation step, transition metal catalysts are often employed in industrial protocols to accelerate the reaction. A notable example is a palladium-catalyzed method, which utilizes palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) ligands in a toluene (B28343) solvent. This system allows the ethoxycarbonylation to proceed at 80°C, achieving an 89% yield within 2 hours. Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity and selectivity due to the accessibility of their active sites.

Heterogeneous Catalysis: In the context of large-scale production, heterogeneous catalysts are often favored due to their ease of separation from the reaction mixture. For the nitration of p-toluidine, the precursor to the target molecule, solid acid catalysts have been investigated as a replacement for the traditional sulfuric acid. While specific examples for N-ethoxycarbonyl-p-toluidine are not extensively detailed, research on related nitrations of toluene derivatives has explored the use of zeolites and other solid acids to improve regioselectivity, favoring the desired para-isomer and minimizing ortho- and meta-by-products. rsc.org In the continuous-flow process mentioned earlier, the use of immobilized lipase for the ethoxycarbonylation step is an excellent example of heterogeneous biocatalysis, enabling a solvent-free and efficient transformation.

Challenges in Catalyst Removal and Product Purity

A significant drawback of using homogeneous catalysts, such as the palladium complex in the ethoxycarbonylation step, is the potential for metal contamination in the final product. Even trace amounts of metal residues can be detrimental, particularly if the final product is intended for pharmaceutical applications. Therefore, efficient catalyst removal is a critical post-reaction step. Techniques such as catalytic recycling can be implemented to minimize metal contamination to acceptable levels, for instance, less than 5 ppm in the final product.

Heterogeneous catalysts, while easier to separate through simple filtration, can also present challenges. Leaching of the active catalytic species from the solid support into the reaction mixture can occur, leading to product contamination and a decrease in catalyst activity over time. The physical and chemical stability of the catalyst under the reaction conditions is therefore a crucial factor in its selection and application.

By-product Formation and Purity Control Strategies

The purity of this compound is critical for its subsequent applications. The formation of by-products during synthesis is a major challenge that necessitates robust analytical techniques for their identification and quantification, as well as optimized processes to minimize their formation.

Analytical Techniques for By-product Identification and Quantification

Several analytical techniques are employed to assess the purity of this compound and to identify and quantify any by-products.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for determining the purity of the final product and for the analysis of nitroaromatic compounds in general. researchgate.netnih.govtcichemicals.com It allows for the separation and quantification of the main compound from its isomers and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and by-products that may be present in the reaction mixture. thermofisher.comorientjchem.orggcms.cz The mass spectrometry detector provides structural information that is crucial for the unambiguous identification of unknown compounds.

The primary by-products in the synthesis of this compound often arise from the nitration step. The nitration of p-toluidine can lead to the formation of the ortho-isomer (2-nitro-p-toluidine) in addition to the desired meta-isomer (3-nitro-p-toluidine). google.com Furthermore, over-nitration to form dinitro compounds and the formation of oxidation by-products are also potential side reactions, especially under harsh conditions. ethernet.edu.et In one-pot synthesis strategies, by-products from para-nitration have also been observed.

Process Optimization for High-Purity Compound Production

Achieving high purity of this compound requires careful optimization of the reaction and purification processes.

Reaction Condition Optimization:

Temperature Control: As previously mentioned, maintaining a low temperature (0–5°C) during the nitration step is crucial to prevent the formation of di-nitration by-products.

Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants, such as using a slight excess of ethyl chloroformate (1.1 equivalents) and a base like pyridine (1.2 equivalents) in the ethoxycarbonylation step, can maximize the yield of the desired product and minimize unreacted starting materials. The controlled rate of addition of the nitrating agent in continuous-flow systems is also key to managing the reaction exotherm and improving selectivity.

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence the reaction pathway and by-product profile. For instance, the use of acetic anhydride as both a solvent and nitrating agent in a one-pot synthesis requires precise control to maintain regioselectivity.

Purification Techniques:

Crystallization: Crystallization is a fundamental technique for the purification of solid organic compounds. For nitroaromatic compounds, fractional crystallization can be employed to separate isomers. This process involves slowly cooling a molten mixture to selectively crystallize the desired isomer, followed by the removal of the mother liquor containing the impurities. google.com

Chromatography: For laboratory-scale purifications or for the isolation of very pure material, column chromatography can be utilized to separate the desired product from closely related impurities.

By combining optimized reaction conditions with effective purification strategies, it is possible to produce this compound with a purity exceeding 98%. tcichemicals.comlabproinc.comchemuniverse.com

Chemical Reactivity and Transformation Pathways of N Ethoxycarbonyl 3 Nitro P Toluidine

Reactions Involving the Ethoxycarbonyl Moiety

The ethoxycarbonyl group (-NHCOOEt) is a significant feature of the molecule, offering several avenues for chemical modification. These reactions primarily target the carbonyl carbon, which is susceptible to nucleophilic attack.

Hydrolysis: The ethoxycarbonyl group in N-Ethoxycarbonyl-3-nitro-p-toluidine can undergo hydrolysis under acidic or basic conditions to yield 3-nitro-p-toluidine, ethanol, and carbon dioxide. This reaction effectively removes the protecting ethoxycarbonyl group from the amino functionality. The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-O bond and the formation of a carbamate (B1207046) ion, which then decarboxylates to the corresponding amine.

Transamidation: Transamidation offers a pathway to modify the carbamate functionality by reacting this compound with primary or secondary amines. This reaction would lead to the formation of N,N'-disubstituted ureas. The process involves the nucleophilic attack of an amine on the carbonyl carbon of the ethoxycarbonyl group, leading to the displacement of the ethoxy group. This reaction is typically carried out in a suitable solvent and may be facilitated by the use of a catalyst or by heating. The general scheme for this transformation is as follows:

Reactants: this compound and a primary or secondary amine (R'R''NH).

Product: N-(4-methyl-3-nitrophenyl)-N'-(substituted)urea.

Byproduct: Ethanol.

Detailed research findings on the transamidation of this compound are limited. However, the synthesis of ureas from carbamates is a known transformation in organic chemistry.

The ethoxycarbonyl group can be replaced by other functional groups through various substitution reactions, enabling the synthesis of a diverse range of derivatives.

Treatment of this compound with a strong base such as sodium hydroxide (NaOH) primarily leads to hydrolysis, as discussed in section 3.2.1. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the carbamate. This process is a common method for the deprotection of N-acylated amines. The reaction conditions, such as the concentration of the base and the temperature, would influence the rate of this substitution (hydrolysis) reaction.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Hydroxide (aq) | 3-nitro-p-toluidine | Hydrolysis (Substitution) |

The ethoxycarbonyl group serves as a versatile handle for the synthesis of novel derivatives with modified carbamate functionalities, such as ureas and semicarbazides.

Synthesis of Urea Derivatives: As mentioned in the context of transamidation, reacting this compound with various primary or secondary amines would yield a library of N-(4-methyl-3-nitrophenyl)ureas. This transformation is a valuable tool for introducing diverse structural motifs onto the core molecule. The general reaction can be represented as:

Starting Material: this compound

Reagent: Primary or Secondary Amine (R'R''NH)

Product Class: N,N'-disubstituted ureas

Synthesis of Semicarbazide Derivatives: In a similar fashion, reaction with hydrazine (B178648) or its derivatives would lead to the formation of semicarbazides. This involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ethoxycarbonyl group.

| Starting Material | Reagent | Potential Product Class |

| This compound | Primary/Secondary Amine | N,N'-disubstituted Ureas |

| This compound | Hydrazine/Substituted Hydrazines | Semicarbazides |

While specific examples of these syntheses starting from this compound are not extensively documented, the general reactivity of carbamates suggests that these transformations are feasible and provide a route to a wide array of novel derivatives.

Substitution Reactions for Functional Group Interconversion

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is substituted with three distinct groups that influence its reactivity towards further functionalization, particularly through electrophilic aromatic substitution.

The directing effects of the existing substituents on the benzene (B151609) ring determine the position of incoming electrophiles. In this compound, we have:

-CH₃ (methyl group): An activating group and an ortho, para-director.

-NO₂ (nitro group): A deactivating group and a meta-director.

-NHCOOEt (N-ethoxycarbonyl group): A deactivating group due to the electron-withdrawing nature of the carbonyl, but an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance.

The positions on the aromatic ring relative to the substituents are numbered as follows (with the methyl group at position 1):

C1: -CH₃

C2: Unsubstituted

C3: -NO₂

C4: -NHCOOEt

C5: Unsubstituted

C6: Unsubstituted

The directing effects of the substituents on the available positions (C2, C5, and C6) are as follows:

-CH₃ group directs to C2 and C6 (ortho) and C4 (para, already substituted).

-NO₂ group directs to C5 (meta).

-NHCOOEt group directs to C5 (ortho) and C2 (para).

Considering the combined influence of these groups:

Position C2: Favored by the ortho-directing methyl group and the para-directing N-ethoxycarbonyl group.

Position C5: Favored by the meta-directing nitro group and the ortho-directing N-ethoxycarbonyl group.

Position C6: Favored by the ortho-directing methyl group.

Given these competing effects, it is likely that electrophilic substitution will preferentially occur at the positions that are activated or less deactivated. The positions ortho to the N-ethoxycarbonyl group (C5) and the methyl group (C2 and C6) are the most probable sites for substitution. However, without specific experimental data, predicting the exact regioselectivity and the distribution of products for reactions like nitration, halogenation, or Friedel-Crafts reactions on this compound remains a theoretical exercise.

| Substituent | Nature | Directing Effect | Favored Positions |

| -CH₃ | Activating | Ortho, Para | C2, C6 |

| -NO₂ | Deactivating | Meta | C5 |

| -NHCOOEt | Deactivating | Ortho, Para | C2, C5 |

Potential for C-H Activation and Late-Stage Functionalization

The strategic modification of complex molecules at a late stage in their synthesis, known as late-stage functionalization (LSF), is a powerful tool in chemical research and drug discovery. This approach allows for the direct conversion of carbon-hydrogen (C-H) bonds into new functional groups, bypassing the need for lengthy de novo synthesis. This compound possesses several C-H bonds that present potential sites for such transformations, including those on the aromatic ring, the N-ethyl group, and the C-4 methyl group.

The aromatic ring of this compound is rendered electron-deficient by the presence of the strongly deactivating nitro group. This electronic characteristic influences the feasibility and type of C-H activation strategies that can be employed. While some transition-metal-catalyzed C-H functionalization reactions are effective on electron-rich arenes, different catalytic systems are required for electron-poor systems. The directing groups present on the ring, particularly the N-ethoxycarbonyl group, could potentially be harnessed to direct metal catalysts to specific C-H bonds, offering a pathway to regioselective functionalization.

The aliphatic C-H bonds on the molecule offer alternative handles for LSF. The benzylic C-H bonds of the C-4 methyl group are particularly susceptible to radical-based functionalization strategies. These methods often employ radical initiators to abstract a hydrogen atom, generating a benzylic radical that can be trapped by various reagents. Similarly, the C-H bonds of the ethoxy group, while generally less reactive, could be targeted by highly reactive catalysts or radical intermediates. Copper-catalyzed LSF has been successfully employed to modify the α-position of N-heterocycles, suggesting that similar strategies could be explored for the N-ethoxycarbonyl moiety. nih.govrsc.org

The application of LSF to this compound could rapidly generate a library of analogues with diverse functionalities. For instance, hydroxylation, methylation, or azidination of the molecule could be explored, potentially altering its physicochemical properties. nih.gov Such modifications are a reliable method for optimizing lead compounds in medicinal chemistry. nih.govrsc.org

Mechanistic Insights into Compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes to its derivatives. The reactivity of the aromatic core is primarily governed by the principles of electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the electronic and steric interplay of the substituents already present on the benzene ring.

The general mechanism for EAS involves a two-step process. masterorganicchemistry.com First, the π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

Role of Substituent Directing Effects on Reaction Outcomes

The outcome of electrophilic aromatic substitution on the this compound ring is controlled by the cumulative directing effects of its three substituents: the N-ethoxycarbonyl group, the nitro group, and the methyl group. Each group influences the position of an incoming electrophile based on its ability to donate or withdraw electron density, through both inductive and resonance effects. libretexts.org

N-Ethoxycarbonyl Group (-NHCOOEt): This group is considered a moderately activating, ortho, para-director. The nitrogen atom's lone pair of electrons can be donated into the ring via resonance (+R effect), which increases the electron density at the ortho and para positions. This resonance donation outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative nitrogen and oxygen atoms. libretexts.orgaakash.ac.in

Methyl Group (-CH3): As an alkyl group, it is a weakly activating, ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.org

Nitro Group (-NO2): This is a strongly deactivating, meta-director. It is powerfully electron-withdrawing through both resonance (-R) and inductive (-I) effects, significantly reducing the nucleophilicity of the aromatic ring. libretexts.org

In polysubstituted benzene rings, the directing effects of the substituents can be either reinforcing or conflicting. In the case of this compound, the effects are conflicting. The general rule in such cases is that the most powerful activating group dictates the position of substitution. stackexchange.com Therefore, the N-ethoxycarbonyl group is expected to exert the dominant directing influence.

The N-ethoxycarbonyl group at C-1 directs incoming electrophiles to the C-2 (ortho) and C-6 (ortho) positions (the para position at C-4 is already occupied). However, the C-2 position is sterically hindered by the adjacent nitro group at C-3. The C-6 position is also ortho to the weakly activating methyl group at C-4. The nitro group directs incoming electrophiles to the C-5 position (meta), which is also meta to the methyl group. Given that the activating N-ethoxycarbonyl group is the dominant director, the primary site of electrophilic attack is predicted to be the C-6 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NHCOOEt | C-1 | +R, -I | Activating | Ortho, Para |

| -NO2 | C-3 | -R, -I | Strongly Deactivating | Meta |

| -CH3 | C-4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

Investigations into Intermediate Species and Transition States

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the relative stability of the transition states leading to the possible intermediates. According to the Hammond postulate, the stability of the high-energy Wheland intermediate provides a good approximation of the stability of the corresponding transition state. libretexts.org By analyzing the resonance structures of the Wheland intermediates formed upon electrophilic attack at each available position on the this compound ring, we can predict the major product.

Attack at C-6: When an electrophile attacks the C-6 position (ortho to the N-ethoxycarbonyl group), the resulting positive charge is delocalized across the ring. Crucially, one of the resonance structures places the positive charge on C-1, directly adjacent to the nitrogen atom of the N-ethoxycarbonyl group. This allows the nitrogen's lone pair to participate directly in resonance, delocalizing the positive charge onto the nitrogen and forming a particularly stable, resonance-contributing structure. This powerful stabilization significantly lowers the energy of this intermediate.

Attack at C-2: Attack at the C-2 position, while also ortho to the primary directing group, is sterically disfavored due to the adjacent nitro group. The resulting intermediate would also benefit from resonance stabilization by the nitrogen lone pair, but the transition state energy would be higher due to steric hindrance.

Attack at C-5: Electrophilic attack at the C-5 position (meta to the N-ethoxycarbonyl group) results in a Wheland intermediate where the positive charge is never located on the carbon atom (C-1) bearing the N-ethoxycarbonyl group. Consequently, the nitrogen lone pair cannot directly stabilize the positive charge through resonance. Furthermore, this position is ortho to the strongly deactivating nitro group. One of the resonance contributors for this intermediate places the positive charge on C-4, adjacent to the electron-withdrawing nitro group at C-3, a destabilizing interaction.

Based on this analysis, the Wheland intermediate formed by attack at the C-6 position is the most stable due to the powerful resonance stabilization offered by the N-ethoxycarbonyl group and the lack of significant steric hindrance. This lower energy intermediate implies a lower activation energy for its formation, making the substitution at C-6 the most kinetically favored pathway. libretexts.org

Advanced Spectroscopic and Structural Characterization of N Ethoxycarbonyl 3 Nitro P Toluidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

A ¹H NMR spectrum of N-Ethoxycarbonyl-3-nitro-p-toluidine would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals would correspond to the aromatic protons, the methyl group on the aromatic ring, the methylene (B1212753) and methyl protons of the ethoxycarbonyl group, and the amine proton. Analysis of chemical shifts (δ) and spin-spin coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| NH | 8.0 - 10.0 | s (broad) | - |

| O-CH₂ | 4.1 - 4.4 | q | ~7.1 |

| Ar-CH₃ | 2.3 - 2.6 | s | - |

| O-CH₂-CH₃ | 1.2 - 1.5 | t | ~7.1 |

Note: This table represents predicted values and is not based on experimental data.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in this compound. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). Specific signals would be expected for the carbonyl carbon of the ester, the aromatic carbons (with variations due to the substituents), the methyl carbon on the ring, and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 150 - 160 |

| Aromatic-C | 110 - 150 |

| O-CH₂ | 60 - 70 |

| Ar-CH₃ | 15 - 25 |

| O-CH₂-CH₃ | 10 - 20 |

Note: This table represents predicted values and is not based on experimental data.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display absorption bands corresponding to the various functional groups. Key expected vibrations include the N-H stretch of the carbamate (B1207046), C=O stretch of the ester, asymmetric and symmetric stretches of the nitro group, C-H stretches of the aromatic and aliphatic parts, and C-N and C-O stretching vibrations.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

| C-O Stretch | 1000 - 1300 |

Note: This table represents predicted values and is not based on experimental data.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric vibrations of the nitro group and the aromatic ring. The C=O stretch would also be observable.

Table 4: Predicted Raman Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

Note: This table represents predicted values and is not based on experimental data.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

Theoretical calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, provide a robust framework for assigning the principal vibrational modes. For this compound, the key vibrational signatures are expected to arise from the nitro group (NO₂), the carbamate linkage (-NH-C=O-O-), the aromatic ring, and the methyl and ethyl groups.

Expected Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong and distinct stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is anticipated in the 1500-1560 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is expected to appear between 1330-1390 cm⁻¹. These assignments are consistent with observations in other nitroaromatic compounds.

Carbamate Group Vibrations: The carbamate group presents several characteristic bands. A strong absorption band corresponding to the carbonyl stretching (ν(C=O)) is predicted in the range of 1690-1745 cm⁻¹. The N-H stretching vibration (ν(N-H)) is expected as a sharp band around 3300-3400 cm⁻¹. The C-N stretching vibration (ν(C-N)) and N-H bending (δ(N-H)) are likely to be observed in the 1200-1350 cm⁻¹ and 1500-1620 cm⁻¹ regions, respectively.

Aromatic Ring and Alkyl Group Vibrations: C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The methyl (-CH₃) and ethyl (-CH₂CH₃) groups will exhibit characteristic symmetric and asymmetric stretching and bending vibrations in their respective expected regions.

The correlation between the theoretically calculated and experimentally obtained frequencies is often refined through a process of spectral scaling to account for anharmonicity and the limitations of the theoretical model. This correlative approach allows for a confident assignment of the observed spectral bands to specific molecular motions, providing a detailed picture of the molecule's vibrational landscape.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500-1560 | Nitro |

| Symmetric NO₂ Stretch | 1330-1390 | Nitro |

| Carbonyl C=O Stretch | 1690-1745 | Carbamate |

| N-H Stretch | 3300-3400 | Carbamate |

| C-N Stretch | 1200-1350 | Carbamate |

| N-H Bend | 1500-1620 | Carbamate |

| Aromatic C=C Stretch | 1450-1600 | Phenyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₂N₂O₄, the calculated exact mass of the molecular ion [M]⁺ is 224.0797. HRMS analysis would be expected to confirm this exact mass with high precision, thereby verifying the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a precursor ion (in this case, the molecular ion) to generate a spectrum of product ions. This technique provides detailed insights into the molecule's connectivity and structural features. While specific MS/MS data for this compound is not documented, plausible fragmentation pathways can be proposed based on the known fragmentation behavior of carbamates and nitroaromatic compounds.

Proposed Fragmentation Pathways:

A primary fragmentation pathway for N-aryl carbamates often involves the cleavage of the carbamate bond. For this compound, this could lead to several key fragment ions:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 179, corresponding to the [M - 45]⁺ ion.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this could lead to a fragment ion at m/z 196.

Cleavage of the N-C bond: This could generate a fragment corresponding to the 3-nitro-p-toluidine radical cation at m/z 152.

Loss of the nitro group (-NO₂): The loss of a nitro group is a common fragmentation for nitroaromatic compounds, which would yield a fragment ion at m/z 178.

Further fragmentation of these primary ions would provide additional structural information. For instance, the fragment at m/z 152 could further lose a methyl group to give a fragment at m/z 137. The elucidation of these pathways is crucial for the structural confirmation of the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OC₂H₅]⁺ |

| 178 | [M - NO₂]⁺ |

| 152 | [3-nitro-p-toluidine]⁺ |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular environment.

UV-Visible Absorption Profiles and Chromophore Analysis

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within its chromophoric systems: the nitro-substituted benzene (B151609) ring and the carbamate group. The primary chromophore is the nitrophenyl moiety. Nitroaromatic compounds typically exhibit strong π → π* transitions. The presence of the electron-donating amino group (part of the carbamate) and the electron-withdrawing nitro group on the benzene ring creates a "push-pull" system, which often results in a bathochromic (red) shift of the main absorption band compared to unsubstituted benzene.

The spectrum would likely show a strong absorption band in the UV region, potentially extending into the visible range, characteristic of the intramolecular charge transfer (ICT) from the substituted amino group to the nitro group. The carbonyl group of the carbamate also possesses a chromophore, which may exhibit a weaker n → π* transition at longer wavelengths.

X-ray Diffraction for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Without this fundamental experimental work, any discussion on the solid-state properties of this compound would be purely speculative and would not meet the standards of scientific accuracy.

A table of mentioned compounds is not applicable as no specific data or related compounds could be discussed in the absence of the primary crystallographic information.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311G(d,p), are instrumental in exploring the molecular properties of organic compounds. nih.govbhu.ac.in

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For N-Ethoxycarbonyl-3-nitro-p-toluidine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. The optimized geometry provides a realistic representation of the molecule's three-dimensional structure. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Toluidine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 | 120 | 0 |

| C-N | 1.47 | - | - |

| N-C (carbonyl) | 1.36 | - | - |

| C=O | 1.23 | - | - |

| C-O (ester) | 1.34 | - | - |

| C-NO2 | 1.49 | - | - |

| C-N-C | - | 125 | - |

| O=C-O | - | 123 | - |

| C-C-N-O (nitro) | - | - | 180 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from geometry optimization and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. schrodinger.com

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For this compound, the analysis of its FMOs would provide insights into its susceptibility to nucleophilic and electrophilic attack. The spatial distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites of reaction. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These parameters help in quantifying the chemical reactivity and stability of a molecule. researchgate.net

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η ≈ (I - A) / 2). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

Table 2: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Symbol | Formula | Example Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -1.50 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.00 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.50 |

| Electronegativity | χ | (I + A) / 2 | 5.00 |

| Chemical Hardness | η | (I - A) / 2 | 3.50 |

| Chemical Potential | μ | -(I + A) / 2 | -5.00 |

| Electrophilicity Index | ω | μ² / 2η | 3.57 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from FMO analysis and does not represent actual calculated values for this compound.

DFT calculations can also be used to predict various spectroscopic properties of a molecule. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of the second derivatives of the energy with respect to the atomic coordinates allows for the determination of the vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations could be used to study its conformational changes, its interactions with solvent molecules, or its behavior in a condensed phase. These simulations can reveal information about the flexibility of the molecule and the time-averaged properties of the system, which are often more relevant to experimental observations than the static picture provided by DFT.

Conformational Analysis and Flexibility Studies

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its influence on the compound's physical and chemical properties. The flexibility of the molecule is primarily dictated by rotation around several key single bonds.

Key rotatable bonds in this compound include:

The C(aryl)-N(amide) bond.

The N(amide)-C(carbonyl) bond.

The C(carbonyl)-O(ester) bond.

The O(ester)-C(ethyl) bond.

Rotation around the N(amide)-C(carbonyl) bond in carbamates is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of syn and anti rotamers. Computational studies on related N-phenylcarbamates have shown that the rotational barrier is lower than in N-alkylcarbamates due to the electron-withdrawing nature of the aryl ring. nih.gov For this compound, the presence of the nitro group is expected to further influence this barrier.

The orientation of the ethoxycarbonyl group relative to the aromatic ring is determined by the dihedral angles around the C(aryl)-N and N-C(carbonyl) bonds. Density Functional Theory (DFT) calculations on similar aromatic carbamates are often employed to determine the lowest energy conformers. These calculations would likely reveal that steric hindrance between the ortho-methyl group and the carbonyl oxygen, as well as electronic interactions involving the nitro group, play a significant role in defining the most stable conformation. The planarity of the amide group is a critical factor, with the substituents on the nitrogen and carbonyl carbon lying in the same plane to maximize resonance stabilization.

Solvation Effects and Solvent-Solute Interactions

The interaction of this compound with solvents can significantly affect its stability, reactivity, and spectral properties. Computational models are essential for elucidating these interactions at a molecular level.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is effective for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations could predict how solvents of varying polarity (e.g., water, ethanol, acetonitrile) stabilize the molecule's ground and excited states. Given the polar nature of the nitro and ethoxycarbonyl groups, an increase in solvent polarity is expected to lead to significant stabilization. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The nitro group's oxygen atoms and the carbonyl oxygen of the ethoxycarbonyl group are potential hydrogen bond acceptors. In protic solvents like water or methanol, explicit models could reveal the formation of strong hydrogen bonds, which would influence the molecule's conformational preferences and electronic structure. rsc.org Time-dependent DFT (TD-DFT) calculations incorporating these solvent models are particularly useful for predicting shifts in UV-Vis absorption spectra, a phenomenon known as solvatochromism, which has been observed in other nitroaromatic compounds. qnl.qaqnl.qa

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights into the pathways and energetics of chemical transformations that are often difficult to probe experimentally.

Reaction Pathway Mapping and Transition State Identification

A plausible synthetic route to this compound is the N-acylation of 3-nitro-p-toluidine with ethyl chloroformate. Computational methods, particularly DFT, can be used to map the potential energy surface of this reaction.

The process involves:

Reactant and Product Optimization: The geometries of the reactants (3-nitro-p-toluidine, ethyl chloroformate) and products (this compound, HCl) are optimized to find their minimum energy structures.

Transition State (TS) Search: A search for the transition state structure connecting reactants and products is performed. This is a first-order saddle point on the potential energy surface. For the N-acylation reaction, the TS would likely involve the nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon of ethyl chloroformate, with the concurrent departure of the chloride ion.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, IRC calculations are performed to confirm that it correctly connects the reactant and product states. This traces the reaction path down from the transition state in both forward and reverse directions.

Computational studies on the N-acylation of other substituted anilines have provided a framework for such investigations, detailing the key geometric changes that occur along the reaction coordinate. nih.gov

Energy Profile Calculations for Reaction Feasibility

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides critical information about the feasibility and kinetics of the reaction.

Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction. DFT calculations can provide a reliable estimate of this barrier.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). A negative ΔH suggests a thermodynamically favorable reaction.

For the synthesis of this compound, computational energy profiles would allow for a comparison of different potential pathways and the effect of catalysts or solvent on the reaction barriers. These calculations provide a theoretical basis for optimizing reaction conditions to improve yield and efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitroaromatic compounds, QSAR models have been extensively developed to predict their toxicity and other biological effects. mdpi.com

The biological activity of this compound can be predicted by incorporating it into a QSAR model developed for a dataset of structurally similar nitroaromatic compounds. The model is typically a linear or non-linear equation of the form:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The molecular descriptors are numerical values that quantify different aspects of the molecule's structure. These can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For nitroaromatics, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is often a key descriptor, as it relates to the compound's ability to accept electrons, a crucial step in the mechanism of toxicity for this class of compounds. mdpi.com Partial atomic charges are also important, with the charge on the amine nitrogen being predictive for metabolic reactions like N-acetylation. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It is often correlated with a compound's ability to cross biological membranes and accumulate in fatty tissues. mdpi.com

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as connectivity indices, which describe the branching and complexity of the molecular structure.

QSAR studies on the toxicity of nitroaromatic compounds against various organisms have identified several key descriptors. nih.govnih.gov The table below summarizes some of the descriptors that would be relevant for modeling the biological activity of this compound.

| Descriptor Type | Descriptor Name | Typical Influence on Nitroaromatic Toxicity |

|---|---|---|

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower values often correlate with higher toxicity (increased electrophilicity). mdpi.com |

| Electronic | Partial Charge on Nitro-Group Oxygens | Influences electrostatic interactions and potential for metabolic reduction. |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Higher values can lead to increased toxicity due to better membrane permeability and bioaccumulation. mdpi.com |

| Steric | Molecular Volume / Surface Area | Can influence binding to biological targets and rates of metabolism. |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Reflect molecular size, shape, and branching, which can be correlated with various biological activities. |

By calculating these descriptors for this compound and inputting them into a validated QSAR model for nitroaromatics, a prediction of its biological activity, such as toxicity to aquatic organisms or rodent LD50, could be made. nih.gov This approach is valuable for prioritizing compounds for further experimental testing and for understanding the structural features that drive biological activity.

Sustainability and Environmental Considerations in the Synthesis and Application of N Ethoxycarbonyl 3 Nitro P Toluidine

Waste Management and Acidic By-product Neutralization

The conventional synthesis of nitroaromatic compounds, including N-Ethoxycarbonyl-3-nitro-p-toluidine, typically involves electrophilic aromatic substitution using a nitrating agent. nih.gov A common method is the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid. rsc.orgwikipedia.org This process inherently generates significant quantities of acidic waste.

The primary waste stream consists of spent sulfuric acid, which acts as a catalyst and a medium for the generation of the active nitronium ion (NO₂⁺). rsc.orgmasterorganicchemistry.com After the reaction, this acid is diluted and contaminated with residual nitric acid and dissolved organic by-products. The effective management of this acidic effluent is a primary environmental concern.

Neutralization Process: The standard industrial practice for treating this acidic waste is neutralization with an alkaline substance, most commonly a solution of sodium hydroxide (B78521) (caustic soda) or calcium hydroxide (lime). This acid-base reaction results in the formation of large quantities of inorganic salts, such as sodium sulfate (B86663) or calcium sulfate, and water.

H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O

While neutralization renders the effluent less corrosive, the disposal of the resulting salt solution presents another environmental challenge. High concentrations of sulfate salts in wastewater can negatively impact aquatic ecosystems. Therefore, facilities must manage this saline byproduct, either through costly wastewater treatment processes or by finding applications for the recovered salts.

Evaluation of Atom Economy and Reaction Efficiency

Evaluating the efficiency of a chemical process from a green chemistry perspective involves metrics that go beyond simple percentage yield. Atom economy and reaction efficiency (or process mass intensity) provide a more holistic view of how effectively raw materials are converted into the final product. acsgcipr.orgbuecher.de

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org An ideal reaction would have a 100% atom economy. rsc.org

A plausible two-step synthesis for this compound involves the N-acylation of p-toluidine (B81030) with ethyl chloroformate, followed by the nitration of the resulting carbamate (B1207046).

Acylation: p-Toluidine + Ethyl Chloroformate → N-Ethoxycarbonyl-p-toluidine + HCl

Nitration: N-Ethoxycarbonyl-p-toluidine + HNO₃ → this compound + H₂O

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| p-Toluidine | C₇H₉N | 107.15 | Reactant |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Reactant |

| Nitric Acid | HNO₃ | 63.01 | Reactant |

| This compound | C₁₀H₁₂N₂O₄ | 224.22 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | By-product |

| Water | H₂O | 18.02 | By-product |

Calculation:

Total Mass of Reactants: 107.15 + 108.52 + 63.01 = 278.68 g/mol

Mass of Desired Product: 224.22 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (224.22 / 278.68) x 100 ≈ 80.45%

This calculation shows that, even with a 100% yield, nearly 20% of the reactant mass is converted into by-products (HCl and H₂O).

PMI = Total Mass in Process (kg) / Mass of Product (kg)

In industrial synthesis, particularly for multi-step processes like that for this compound, PMI values can be high due to the extensive use of solvents for the reaction, work-up, extraction, and purification, as well as the mass of reagents like sulfuric acid. nih.gov A high PMI indicates significant waste generation and opportunities for process optimization. Reducing solvent use, recycling reagents, and improving reaction yields are key strategies to lower the PMI. pharmtech.com

Implementation of Green Chemistry Principles in Production Processes

Applying the twelve principles of green chemistry can significantly enhance the sustainability of this compound production. acs.orgnih.gov

Key Green Chemistry Principles and Their Application:

| Principle | Application in the Synthesis of this compound |

|---|---|

| 1. Waste Prevention | Optimize reaction conditions (temperature, concentration, reaction time) to maximize yield and minimize the formation of by-products like isomers and oxidation products. sustainability-directory.com |

| 3. Less Hazardous Chemical Syntheses | Explore alternative, less hazardous nitrating agents to replace the highly corrosive mixed-acid system. Options could include solid acid catalysts or milder nitrating reagents that reduce the need for large quantities of sulfuric acid. researchgate.net |

| 5. Safer Solvents and Auxiliaries | Investigate the potential to reduce the amount of sulfuric acid, which acts as both a catalyst and a solvent. Where possible, replacing traditional volatile organic solvents with greener alternatives could reduce environmental impact. researchgate.net |

| 8. Reduce Derivatives | The use of the ethoxycarbonyl group is a derivatization (protection) step to direct the nitration to the desired position. wikipedia.orgacs.org While effective, this adds steps and reduces overall atom economy. Research into direct, regioselective nitration of p-toluidine could offer a greener, more direct route, though this is chemically challenging. |

| 9. Catalysis | While sulfuric acid is a catalyst, it is used in stoichiometric excess. Developing a recyclable, solid acid catalyst for the nitration step could simplify product separation and reduce acidic waste, making the process more environmentally benign. rsc.org |

By systematically addressing these areas, the chemical industry can move towards a more sustainable and environmentally responsible production of this compound and other essential chemical intermediates.

Future Perspectives and Research Directions

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions, such as the use of strong acids and high temperatures, which can lead to environmental concerns and the formation of unwanted byproducts. nih.gov Future research is poised to address these challenges by developing more sustainable and efficient synthetic routes for N-Ethoxycarbonyl-3-nitro-p-toluidine.

Key areas of exploration include:

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For the nitration of the p-toluidine (B81030) precursor, this could involve the use of solid acid catalysts, such as zeolites or clays, which can offer higher selectivity and easier separation, minimizing waste. researchgate.net The use of alternative nitrating agents that are less corrosive and produce fewer toxic byproducts is another promising avenue.